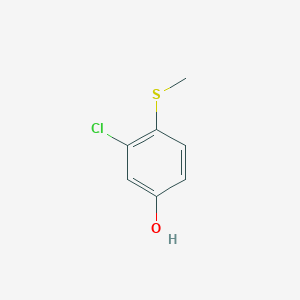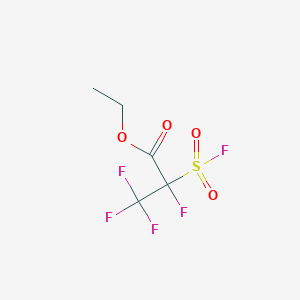
4-(3,5-Dichloro-phenyl)-2-methyl-but-3-yn-2-ol, 97%
説明
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, a process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone involves reacting a compound of formula II in the presence of magnesium or an organometallic reagent .
Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its specific structure and the conditions under which it is reacted. Without more specific information, it’s difficult to predict what reactions it might undergo .
Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and solubility are typically determined experimentally. Unfortunately, specific physical and chemical properties for this compound are not available .
科学的研究の応用
Synthesis of 4-Amino-3,5-Dihalogen-Phenyl-Ethanolamines
This compound can be used in the synthesis of 4-amino-3,5-dihalogen-phenyl-ethanolamines . These ethanolamines have valuable physiological properties, particularly activity on β-receptors . The synthesis process involves the reduction of the corresponding phenyl-glyoxal or hydrate thereof in the presence of an appropriate amine .
Preparation of Beta-Adrenergic Agents
The compound can be used to prepare beta-adrenergic agents . These agents are used in the treatment of conditions like asthma and chronic obstructive pulmonary disease. They work by relaxing muscles in the airways and increasing airflow to the lungs .
Stable Isotope Labeling
The compound has been used as a stable isotope label for the study of the pharmacokinetics and metabolism of drugs in humans . This helps researchers understand how a drug is absorbed, distributed, metabolized, and excreted in the body .
Development of Analytical Methods
The compound’s UV spectrum is linear with respect to concentration over the range from 0.1 to 1 mg/mL, with maxima at 227 nm and 254 nm . This property makes it useful in the development of analytical methods such as diffraction, spectroscopy, and chromatography .
Synthesis of Other Derivatives
The compound has been shown to have a good stability profile in acidic solutions and can be easily converted to other derivatives by simple chemical methods . This makes it a valuable starting material in the synthesis of a wide range of other compounds .
Research in Drug Metabolism
The compound can be used in research to study the metabolism of drugs in humans . This can provide valuable insights into how drugs are processed in the body and can help in the development of new drugs with improved pharmacokinetic profiles .
作用機序
Target of Action
The compound, also known as Tafamidis , primarily targets the Transthyretin (TTR) protein . TTR is a transporter of the retinol-binding protein–vitamin A complex and a minor transporter of thyroxine in blood .
Mode of Action
Tafamidis binds with high affinity and selectivity to TTR, kinetically stabilizing the tetramer . This slows monomer formation, misfolding, and amyloidogenesis . Mutations in the TTR gene generally destabilize the tetramer and/or accelerate tetramer dissociation, promoting amyloidogenesis .
Biochemical Pathways
The stabilization of the TTR tetramer by Tafamidis prevents its dissociation into monomers, thereby inhibiting the formation of amyloid fibrils . This action affects the amyloidogenic pathway, reducing the formation of soluble aggregates and tissue deposition of amyloid .
Pharmacokinetics
Tafamidis is orally bioavailable and metabolically stable . It is protein-bound and is excreted mostly unchanged . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability .
Result of Action
The stabilization of TTR by Tafamidis slows the progression of peripheral neurologic impairment in TTR familial amyloid polyneuropathy . It preserves nutritional status and quality of life in patients with early-stage Val30Met amyloidosis .
Action Environment
The action of Tafamidis can be influenced by environmental factors. For instance, the deposition of amyloid may occur as a consequence of the presence of an abnormal protein, caused by high plasma levels of a normal protein, or as a result of the aging process along with some environmental factors .
Safety and Hazards
Safety data sheets (SDS) provide information about the potential hazards of a chemical compound, as well as instructions for safe handling and first aid measures. An SDS for a similar compound, 3,5-Dichlorophenyl isocyanate, indicates that it can cause skin and eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4-(3,5-dichlorophenyl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c1-11(2,14)4-3-8-5-9(12)7-10(13)6-8/h5-7,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDIWINSLHYFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC(=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dichlorophenyl)-2-methylbut-3-yn-2-ol | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298451.png)
![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine, 97% (>99% ee)](/img/structure/B6298452.png)
![(S)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298464.png)
![3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6298468.png)
![2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine, 97% (>99% ee)](/img/structure/B6298470.png)
![2-((2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine, 97% (>99% ee)](/img/structure/B6298477.png)

![(2R,3R)-3-(tert-butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298488.png)
![(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298497.png)
![(2S,3S)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298502.png)
![2-((2R,3R)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine, 97% (>99% ee)](/img/structure/B6298509.png)


![Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B6298543.png)